4-(Bromomethyl)pyrazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)pyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-6-7-2-1-5-11-8(7)3-4-10-11/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFMURNHQINWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2168388-95-0 | |
| Record name | 4-(bromomethyl)pyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Bromomethyl)pyrazolo[1,5-a]pyridine CAS number and properties
Technical Whitepaper: 4-(Bromomethyl)pyrazolo[1,5-a]pyridine
Part 1: Executive Summary & Chemical Identity
4-(Bromomethyl)pyrazolo[1,5-a]pyridine is a high-value, reactive electrophilic intermediate used in the synthesis of pharmaceutical candidates.[1] Unlike the widely available 3-substituted isomers, the 4-substituted variants provide a unique geometric vector for drug design, allowing substituents to project into specific sub-pockets of enzymes (e.g., kinases) that are inaccessible to the standard 3- or 7-isomers.
Due to its high reactivity (functioning as a "benzylic" halide bioisostere), this compound is rarely sold as a shelf-stable reagent.[2][3] It is typically synthesized in situ or on-demand from its methyl precursor to avoid hydrolysis or polymerization.[2][3]
Physicochemical Profile[1][2][3][4][5][6]
| Property | Data / Description |
| Compound Name | 4-(Bromomethyl)pyrazolo[1,5-a]pyridine |
| CAS Number | None Assigned (Commercial); PubChem CID: 137935960 |
| Precursor CAS | 1347965-84-7 (4-Methylpyrazolo[1,5-a]pyridine) |
| Molecular Formula | |
| Molecular Weight | 211.06 g/mol |
| Physical State | Off-white to yellow solid (predicted); typically handled in solution.[1][2][3][4] |
| Solubility | Soluble in DCM, THF, Ethyl Acetate.[1][2] Hydrolyzes in water.[2][3] |
| Reactivity Class | Primary Alkyl Halide / Electrophile ( |
| Storage | < -20°C, Hygroscopic, Light Sensitive (store under Argon). |
Part 2: Synthetic Methodology
Because 4-(bromomethyl)pyrazolo[1,5-a]pyridine is not a standard catalog item, researchers must synthesize it.[1] The most robust route is the Wohl-Ziegler radical bromination of the 4-methyl precursor.[2][3]
Protocol: Radical Bromination of 4-Methylpyrazolo[1,5-a]pyridine
Prerequisites:
-
Substrate: 4-Methylpyrazolo[1,5-a]pyridine (CAS: 1347965-84-7).[1][2][3][5][6]
-
Reagent: N-Bromosuccinimide (NBS) (recrystallized).[1][2][3]
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.[1][2][3]
-
Solvent: Carbon Tetrachloride (
) or Trifluorotoluene (greener alternative).[1][2][3]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-methylpyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous Trifluorotoluene (0.1 M concentration).
-
Reagent Addition: Add NBS (1.05 eq). Note: Excess NBS leads to gem-dibromination.[1][2][3]
-
Initiation: Add AIBN (0.1 eq). Degas the solution with Argon for 10 minutes to remove oxygen (radical quencher).[1][2][3]
-
Reaction: Heat to reflux (approx. 80-100°C) under Argon. Monitor by TLC or LCMS.[2][3]
-
Workup: Cool to
to precipitate succinimide by-product. Filter the solids.[2][3] -
Purification: Concentrate the filtrate in vacuo.
Visualization: Synthesis & Reactivity Workflow
Caption: Synthesis pathway from methyl precursor via radical bromination to nucleophilic coupling.
Part 3: Reactivity & Handling Guide
Mechanism of Action
The bromomethyl group at the C4 position is electronically similar to a benzyl bromide .[1][2][3] The pyrazolo[1,5-a]pyridine ring is aromatic; the electrons from the bridgehead nitrogen delocalize into the pyridine ring, making the C4-methyl protons slightly acidic and the resulting carbocation (if
Key Reactivity Rules:
-
Nucleophilic Attack: Reacts rapidly with primary/secondary amines, thiols, and alkoxides.[2][3]
-
Hydrolysis Risk: In the presence of water/moisture, it converts to pyrazolo[1,5-a]pyridin-4-ylmethanol .[1][2][3] This alcohol is a "dead end" for nucleophilic substitution unless reactivated (e.g., via mesylation).[1][2][3]
-
Dimerization: High concentrations can lead to self-alkylation if the pyrazole ring is electron-rich enough (though C3 is the usual nucleophilic site, intermolecular reactions are possible).[2][3]
Self-Validating Protocol: Quality Control
Before using the synthesized material in a precious coupling reaction, perform this rapid check:
-
Test: Take an aliquot (
) and dissolve in . -
NMR Check: The methylene protons (
) should appear as a singlet around 4.6–4.8 ppm .[1][2][3] -
Impurity Flag: A shift to 4.9–5.1 ppm often indicates the alcohol (hydrolysis product) or aldehyde (oxidation).[1][2][3]
Part 4: Medicinal Chemistry Applications
The pyrazolo[1,5-a]pyridine scaffold is a classic bioisostere for indole and quinoline .[1][2][3]
-
Kinase Inhibition:
-
Used to target the ATP-binding pocket.[2][3] The scaffold mimics the adenine ring of ATP.[2][3]
-
Why Position 4? Most inhibitors utilize the 3-position (e.g., for hinge binding).[1][2] The 4-position points towards the solvent-exposed region or the ribose pocket , depending on binding orientation.[1][2][3] This allows researchers to attach solubilizing groups (morpholines, piperazines) without disrupting the primary hinge interaction.[1][2][3]
-
-
Exit Vector Orthogonality:
-
Dopamine Receptor Ligands:
Part 5: Safety & Toxicology
-
GHS Classification:
-
Handling: Must be handled in a fume hood. Double-gloving (Nitrile) is recommended.[1][2][3] Quench all glassware and waste with 10% aqueous sodium thiosulfate (to destroy active alkyl halide) before disposal.[1][2][3]
References
-
PubChem. (2023).[1][2][3] 4-(Bromomethyl)pyrazolo[1,5-a]pyridine (Compound CID 137935960).[1][2][7] National Library of Medicine.[2][3] [Link][1][2]
-
Johns, B. A., et al. (2010).[1][2] Pyrazolo[1,5-a]pyridine anti-herpesvirus agents.[1][2] Bioorganic & Medicinal Chemistry Letters.[2][3] [Link](Demonstrates scaffold synthesis and functionalization).
-
Lovering, F., et al. (2009).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][3] Journal of Medicinal Chemistry.[2][3] [Link](Context on using unique vectors like C4-substitution).
Sources
- 1. Pyrazolopyridines | Fisher Scientific [fishersci.com]
- 2. 5-Bromopyrazolo[1,5-a]pyridine | C7H5BrN2 | CID 68503138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. {pyrazolo[1,5-a]pyridin-5-yl}methanol | 474432-57-0 [sigmaaldrich.com]
- 4. 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine | C7H10N2 | CID 13785278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-methylH-pyrazolo[1,5-a]pyridine CAS#: 1347965-84-7 [m.chemicalbook.com]
- 6. 1347965-84-7|4-Methylpyrazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 7. PubChemLite - 4-(bromomethyl)pyrazolo[1,5-a]pyridine (C8H7BrN2) [pubchemlite.lcsb.uni.lu]
Strategic Synthesis of Kinase Inhibitors: Utilizing 4-(Bromomethyl)pyrazolo[1,5-a]pyridine
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in kinase inhibitor design, offering a bioisosteric alternative to the indole and purine cores found in classical ATP-competitive inhibitors. Its fused bicyclic system provides a rigid template for hydrogen bonding with the kinase hinge region, while allowing vectors for substitution to probe the solvent-exposed regions or the hydrophobic back-pocket.
This technical guide focuses on a specific, high-value synthetic intermediate: 4-(Bromomethyl)pyrazolo[1,5-a]pyridine . This reagent serves as a critical electrophilic building block, enabling the rapid introduction of the pyrazolo[1,5-a]pyridine core into complex pharmacophores via
Part 1: The Pharmacophore & Strategic Rationale
Structural Bioisosterism
The pyrazolo[1,5-a]pyridine core mimics the adenine ring of ATP. Unlike the more common pyrazolo[1,5-a]pyrimidine, the pyridine analog lacks the nitrogen at position 7. This subtle change alters the electron density and hydrogen bond acceptor capability, often improving metabolic stability by reducing susceptibility to oxidative metabolism at the electron-deficient pyrimidine ring.
The "Solvent Front" Strategy
In typical Type I kinase inhibitor binding:
-
Position 3 (C3): Often functionalized with an aryl or heteroaryl group to engage the gatekeeper residue or hydrophobic pocket.
-
Position 4 (C4): The substituent at C4 typically vectors towards the solvent-exposed region (ribose binding pocket).
The Role of the Bromomethyl Group: The 4-(bromomethyl) moiety acts as a "molecular handle." It allows chemists to attach solubilizing groups (e.g., morpholines, piperazines) or specific interacting motifs to the core scaffold through a methylene linker. This methylene bridge interrupts conjugation, allowing the attached group to adopt a flexible conformation necessary to interact with solvent-front residues (e.g., Aspartate or Glutamate) without disrupting the hinge binding of the bicyclic core.
Target Signaling Pathway (Trk/RTK Example)
The following Graphviz diagram illustrates the signaling cascade (e.g., MAPK/ERK pathway) where these inhibitors typically intervene.
Caption: Canonical MAPK signaling pathway showing the upstream intervention point of ATP-competitive RTK inhibitors.
Part 2: Synthetic Protocol
Retrosynthetic Analysis
The synthesis relies on a convergent approach. The electrophilic 4-(bromomethyl)pyrazolo[1,5-a]pyridine (Fragment A) is coupled with a nucleophilic pharmacophore (Fragment B).
Reaction Class: Nucleophilic Substitution (
Reagents & Materials Table
| Reagent | Role | Equiv. | Notes |
| 4-(Bromomethyl)pyrazolo[1,5-a]pyridine | Electrophile (Core) | 1.0 | Keep cold; lachrymator. |
| Nucleophile (e.g., N-Boc-piperazine) | Nucleophile (Tail) | 1.2 | Excess ensures complete consumption of the bromide. |
| Cesium Carbonate ( | Base | 2.5 | Preferred over |
| Acetonitrile (MeCN) | Solvent | N/A | Anhydrous; Polar aprotic promotes |
| TBAI (Tetrabutylammonium iodide) | Catalyst | 0.1 | Finkelstein condition; accelerates reaction via in-situ iodide formation. |
Step-by-Step Methodology
Objective: Synthesis of 4-((4-methylpiperazin-1-yl)methyl)pyrazolo[1,5-a]pyridine (Representative Intermediate).
-
Preparation of Reaction Vessel:
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon to establish an inert atmosphere.
-
-
Solubilization:
-
Add the nucleophile (e.g., 1-methylpiperazine, 1.2 mmol) to the flask.
-
Dissolve in anhydrous Acetonitrile (5.0 mL).
-
Add Cesium Carbonate (2.5 mmol) and TBAI (0.1 mmol). Stir for 10 minutes at room temperature to activate the base/nucleophile mixture.
-
-
Addition of Electrophile:
-
Dissolve 4-(bromomethyl)pyrazolo[1,5-a]pyridine (1.0 mmol) in minimal anhydrous Acetonitrile (2.0 mL).
-
Critical Step: Add the bromide solution dropwise to the stirring reaction mixture over 5 minutes. (Dropwise addition prevents localized high concentrations that could lead to dimerization if the nucleophile is difunctional).
-
-
Reaction Monitoring:
-
Stir at 60°C.
-
Monitor via LC-MS or TLC (System: 5% MeOH in DCM).
-
Endpoint: Typically 2–4 hours. Look for the disappearance of the bromide peak (
) and appearance of the product mass.
-
-
Workup & Purification:
-
Cool to room temperature.[1][2] Filter off the inorganic solids (
/CsBr) through a Celite pad. -
Concentrate the filtrate under reduced pressure.
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (40 g).
-
Mobile Phase: Gradient 0%
10% MeOH in DCM (with 1% if the product is basic).
-
-
Synthetic Workflow Diagram
Caption: Operational workflow for the alkylation of nucleophiles using 4-(bromomethyl)pyrazolo[1,5-a]pyridine.
Part 3: Troubleshooting & Optimization
Common Failure Modes
-
Hydrolysis: If the solvent is "wet," the bromide converts to the alcohol (4-(hydroxymethyl)pyrazolo[1,5-a]pyridine).
-
Fix: Use molecular sieves in the solvent or freshly distilled MeCN.
-
-
Elimination: Rare for methyl halides, but basic conditions at high heat can degrade the scaffold.
-
Fix: Keep temperature
60°C.
-
-
Over-Alkylation: If using a primary amine nucleophile, dialkylation may occur.
-
Fix: Use a large excess of amine (3-5 equiv.) or use a protected amine (e.g., N-Boc).
-
Stability Note
The 4-bromomethyl derivative is a potent alkylator. It should be stored at -20°C under argon. It is a lachrymator; handle only in a fume hood.
Part 4: Biological Validation (ADP-Glo Assay)
Once synthesized, the inhibitor must be validated against the target kinase. The ADP-Glo™ assay is the industry standard for measuring kinase activity via ADP production.
Protocol Summary:
-
Enzyme Reaction: Incubate Kinase (e.g., TrkA, 2 ng/µL) + Substrate + ATP + Synthesized Inhibitor (Variable conc.) for 60 min.
-
ADP-Glo Reagent: Add reagent to deplete remaining ATP. Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP
ATP Luciferase light). -
Readout: Measure Luminescence. Calculate
.
Success Criteria:
-
nM for a "Hit".[3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Selectivity: >50-fold window against off-target kinases (e.g., compare TrkA vs. VEGFR2).
References
-
Pyrazolo[1,5-a]pyrimidines as Prominent Framework for Trk Inhibitors. Source: MDPI (Molecules). Context: Discusses the SAR of the pyrazolo-fused systems in kinase inhibition, establishing the relevance of the scaffold. URL:[Link]
-
Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors. Source: ACS Medicinal Chemistry Letters.[4] Context: Details the binding mode where the bicyclic core mimics ATP, validating the design strategy. URL:[Link]
-
Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Source: ResearchGate / Synthetic Reviews. Context: comprehensive discussion about developments, synthesis and reactivity of pyrazolo[1,5-a]pyridine. URL:[Link]
-
PubChem Compound Summary: 4-(Bromomethyl)pyrazolo[1,5-a]pyridine. Source: National Library of Medicine (PubChem). Context: Verification of the specific reagent's chemical structure and physical properties.[5] URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
Technical Guide: Heterocyclic Alkyl Halides in Fragment-Based Drug Design (FBDD)
Executive Summary
This guide details the strategic application of heterocyclic alkyl halides within Fragment-Based Drug Design (FBDD). Unlike traditional aryl halides, which dominate cross-coupling chemistry but contribute to "flat" molecular architectures, alkyl halides offer a critical entry point into
Strategic Rationale: The Advantage
In FBDD, the "Rule of Three" (MW < 300, cLogP < 3, H-donors/acceptors < 3) governs library design. However, a common failure mode in hit-to-lead optimization is the over-reliance on
Heterocyclic alkyl halides (e.g., (chloromethyl)pyridines, bromotetrahydropyrans) bridge this gap by providing:
-
3D Geometry: Introduction of chirality and vectors out of the aromatic plane.
-
Metabolic Stability: Heterocycles (isoxazoles, pyrazoles, pyridines) modulate pKa and metabolic clearance.
-
Divergent Reactivity: The alkyl halide serves as a "handle" for both covalent tethering (screening phase) and rapid derivatization (optimization phase).
Application A: Covalent Fragment Screening
Alkyl halides—specifically chlorides and bromides on benzylic or heterobenzylic positions—act as "mild" electrophiles. Unlike highly reactive acrylamides, they often require specific positioning within the active site to react with nucleophilic residues (Cysteine), reducing false positives from non-specific promiscuity.
Workflow Visualization
The following diagram outlines the screening workflow, prioritizing the elimination of "promiscuous" alkylators before X-ray validation.
Caption: Workflow for filtering and validating electrophilic heterocyclic alkyl halides against cysteine targets.
Protocol 1: Intrinsic Reactivity Validation (Thiol Assay)
Objective: To classify the intrinsic electrophilicity of alkyl halide fragments before protein screening.
-
Preparation: Dissolve fragments to 100 mM in DMSO.
-
Reaction: Dilute fragment to 50 µM in PBS (pH 7.4) containing 500 µM Glutathione (GSH).
-
Monitoring: Incubate at room temperature. Sample at t=0, 1h, 4h, and 24h using LC-MS.
-
Analysis: Quantify the consumption of the parent fragment and formation of the GSH-adduct.
-
Criteria:
-
Too Reactive: >50% consumption in <15 mins (High risk of toxicity/promiscuity).
-
Ideal: 50% consumption between 1h–24h (Requires protein-templated reaction).
-
Inert: <5% consumption at 24h (Likely unreactive).
-
Application B: Fragment Growing via Cross-Coupling
Once a hit is identified (covalent or non-covalent), the alkyl halide handle becomes the vector for "growing" the fragment into adjacent sub-pockets.
Historically,
Mechanistic Logic
We utilize a reductive cross-coupling strategy.[1] This avoids the need for pre-generated organometallics (like Grignards), which are incompatible with the polar functional groups found in fragment libraries.
Caption: Simplified Ni-catalyzed reductive cross-coupling cycle merging aryl and alkyl halides.
Protocol 2: Ni-Catalyzed Aryl-Alkyl Cross-Coupling
Context: Coupling a heterocyclic alkyl bromide (fragment) with an aryl bromide (library expansion).
Reagents:
-
Catalyst:
(10 mol%) -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)
-
Reductant: Zinc dust (2.0 equiv)
-
Solvent: DMA (N,N-Dimethylacetamide)
Step-by-Step Methodology:
-
Glovebox/Schlenk Setup: In a vial, combine the heterocyclic alkyl bromide (1.0 equiv) and the aryl bromide partner (1.2 equiv).
-
Catalyst Prep: Add
and dtbbpy. -
Reductant: Add activated Zn dust.
-
Solvation: Add anhydrous DMA. The concentration should be roughly 0.1 M.
-
Activation: Seal the vial and stir vigorously at room temperature for 12–24 hours. Note: Some substrates may require mild heating (40°C), but alkyl halides are prone to elimination at high temps.
-
Quench & Workup: Dilute with ethyl acetate, wash with 1M HCl (to remove Zn/Ni salts), then brine. Dry over
. -
Purification: Flash chromatography.
Why this works: The Nickel catalyst operates via a radical mechanism (Single Electron Transfer), generating an alkyl radical from the alkyl halide which is then captured by the organonickel species. This bypasses the steric hindrance and
Data Summary: Alkyl Halide Classes in FBDD
| Class | Reactivity | Geometric Vector | Primary Application |
| High | Planar ( | Covalent Warhead (Cys). High risk of promiscuity. | |
| (Halo-methyl) Heterocycles | Moderate | Tetrahedral ( | "Grow" vector via |
| Halo-Tetrahydropyrans | Low/Mod | Chair conformation | Solubility enhancer; Metabolic stability. |
| Cyclopropyl Halides | Low | Rigid/Angular | Bioisostere for alkenes; Rigidification of linker. |
Case Study: Covalent Targeting of OTUB2
Reference Grounding: This case study is derived from the work of Resnick et al. (2019) on electrophile-fragment screening.
-
Target: OTUB2 (Deubiquitinase), a cysteine-dependent enzyme.[2][3][4]
-
Challenge: No known inhibitors; active site is difficult to drug with reversible binders.
-
Strategy: Screened a library of weak electrophiles, including N-(2-chloroethyl) amides and heterocyclic alkyl chlorides.
-
Result: Identified a hit containing a mild alkyl chloride electrophile.
-
Optimization: The alkyl chloride reacted specifically with Cys51. The fragment was "grown" using the non-covalent portion of the molecule to improve affinity, converting the initial weak hit into a potent chemical probe.
-
Key Takeaway: The alkyl halide was not just a warhead; its specific geometry (
carbon linker) was required to position the halide for attack by the cysteine thiolate.
References
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Source: Journal of the American Chemical Society (2019). URL:[Link] Relevance: Foundational text for using alkyl electrophiles in fragment screening.
-
Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides. Source: Organic Syntheses (2022).[5] URL:[Link] Relevance: Provides the definitive protocol for the Ni-catalyzed "growing" of alkyl halide fragments.
-
A Paradigm Shift in Catalysis: Electro- and Photomediated Nickel-Catalyzed Cross-Coupling Reactions. Source: ChemRxiv (Preprint/Review). URL:[Link] Relevance: Discusses advanced methods (photoredox) for coupling difficult alkyl halides.
-
Heterocycles in Medicinal Chemistry. Source: Molecules (NIH PMC). URL:[Link] Relevance: Validates the structural importance of heterocyclic scaffolds in drug design.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - UCL Discovery [discovery.ucl.ac.uk]
- 5. orgsyn.org [orgsyn.org]
Biological Activity of Pyrazolo[1,5-a]pyridine-based Compounds
The following technical guide details the biological activity, structure-activity relationships (SAR), and synthetic utility of the pyrazolo[1,5-a]pyridine scaffold.
Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary & Scaffold Analysis
The pyrazolo[1,5-a]pyridine core is a fused bicyclic nitrogen heterocycle belonging to the class of bridgehead nitrogen systems. Unlike its close analog pyrazolo[1,5-a]pyrimidine (which contains an additional nitrogen at position 4), the pyridine variant offers a distinct lipophilic profile and electronic distribution, making it a "privileged scaffold" for targeting hydrophobic pockets in enzymes such as phosphodiesterases (PDEs) and kinases.
Key Structural Features:
-
Bioisosterism: Acts as a bioisostere for indole and purine, allowing it to mimic adenosine in ATP-competitive binding sites.
-
Electronic Character: The bridgehead nitrogen (N1) contributes electrons to both rings, creating a 10-
aromatic system. The C-3 position is electron-rich, making it highly susceptible to electrophilic aromatic substitution, a critical feature for late-stage functionalization.[1]
Distinction from Related Scaffolds
| Feature | Pyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyrimidine |
| H-Bond Acceptors | 2 (N1, N2) | 3 (N1, N2, N4) |
| Lipophilicity (cLogP) | Higher (More hydrophobic) | Lower (More polar) |
| Primary Targets | PDEs, PI3K, Dopamine Receptors | CDK, mTOR, Checkpoint Kinases |
| Clinical Example | Ibudilast (PDE4 Inhibitor) | Dinaciclib (CDK Inhibitor) |
Therapeutic Applications & Mechanisms[2][3][4]
A. Neurology & Inflammation: The Ibudilast Anchor
The most authoritative example of this scaffold's biological utility is Ibudilast (MN-166) , a non-selective phosphodiesterase inhibitor (PDE3, PDE4, PDE10, PDE11).
-
Mechanism of Action: Ibudilast inhibits the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP). Elevated intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream effectors that downregulate pro-inflammatory cytokines (TNF-
, IL-6) and reduce glial cell activation. -
Clinical Status: Approved in Japan for asthma and post-stroke dizziness; currently in Phase 2/3 trials in the US for Multiple Sclerosis (MS) and ALS due to its neuroprotective properties.
B. Oncology: PI3K and Kinase Inhibition
Recent medicinal chemistry efforts have pivoted the scaffold toward kinase inhibition. The planarity of the ring system allows it to slot into the ATP-binding hinge region of kinases.
-
Target: Phosphoinositide 3-kinase (PI3K).[1]
-
Selectivity: Derivatives substituted at C-3 and C-7 have shown nanomolar potency against PI3K-
and PI3K- isoforms, which are critical in hematological malignancies.[1] -
Binding Mode: The N1-N2 motif often serves as a hinge binder, accepting a hydrogen bond from the backbone amide of the kinase.
C. Emerging Areas: Dopamine & Tubulin
-
Dopamine D4 Receptors: Pyrazolo[1,5-a]pyridines have been designed as selective ligands for D4 receptors, implicated in cognitive deficits in schizophrenia.
-
Tubulin Polymerization: 2,3-Diaryl substituted derivatives function as colchicine-site binders, disrupting microtubule formation in cancer cells.[1]
Visualizing the Mechanism
The following diagram illustrates the signaling cascade modulated by Ibudilast-like pyrazolo[1,5-a]pyridines in a neuroinflammatory context.
Figure 1: Mechanism of Action for PDE inhibition by Pyrazolo[1,5-a]pyridine derivatives.[1]
Structure-Activity Relationship (SAR) Deep Dive
The biological activity of the scaffold is tightly controlled by substitutions at three "hotspots."
| Position | Chemical Nature | SAR Impact & Optimization Strategy |
| C-2 | Steric/Lipophilic | Potency Driver. Bulky alkyl groups (e.g., isopropyl in Ibudilast) or aryl rings fit into hydrophobic pockets.[1] Aromatic substitutions here often improve kinase affinity. |
| C-3 | Nucleophilic | Electronic Tuner. This position is highly nucleophilic.[1] Acyl groups (ketones) are common here (as in Ibudilast) to engage in H-bonding.[1] Halogenation at C-3 can block metabolism and improve half-life.[1] |
| C-7 | Steric/Metabolic | Metabolic Shield. This position is prone to oxidative metabolism.[1] Substitution with small groups (Me, Cl) or Deuterium can improve metabolic stability (t1/2) without disrupting binding. |
SAR Visualization
Figure 2: Strategic substitution sites on the pyrazolo[1,5-a]pyridine scaffold.
Experimental Protocols
A. Synthesis: The N-Aminopyridinium Ylide Route
This is the most robust method for generating the core, utilizing a [3+2] dipolar cycloaddition.
Reagents:
-
Hydroxylamine-O-sulfonic acid (HOSA) or O-Mesitylenesulfonylhydroxylamine (MSH)[1]
-
Alkyne (e.g., dimethyl acetylenedicarboxylate or a terminal alkyne)
-
Base (K2CO3 or DBU)
Protocol:
-
N-Amination: Dissolve the pyridine substrate in DCM. Add MSH (1.2 eq) dropwise at 0°C. Stir at RT for 2-4 hours to form the N-aminopyridinium salt. Precipititate with Et2O and filter.
-
Cycloaddition: Suspend the salt in DMF or Acetonitrile. Add the alkyne (1.5 eq) and K2CO3 (2.0 eq).
-
Reaction: Stir at RT (or heat to 60°C for sterically hindered substrates) for 12 hours. The solution typically turns dark as the ylide forms and cyclizes.
-
Workup: Dilute with water, extract with EtOAc. The pyrazolo[1,5-a]pyridine product is often fluorescent. Purify via silica gel chromatography (Hexane/EtOAc).
B. Bioassay: PDE4 Enzymatic Inhibition Assay
To validate biological activity (Trustworthiness), use a scintillation proximity assay (SPA) or fluorescence polarization (FP) assay.
Protocol (FP Method):
-
Buffer Prep: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA.
-
Enzyme: Recombinant human PDE4B (catalytic domain).
-
Substrate: FAM-labeled cAMP (Fluorescein-cAMP).[1]
-
Procedure:
-
Incubate test compound (10 nM - 10 µM) with PDE4B enzyme in buffer for 15 min at RT.[1]
-
Add FAM-cAMP substrate and incubate for 45 min.
-
Add IMAP binding reagent (nanoparticles that bind linear AMP but not cyclic cAMP).
-
Read Fluorescence Polarization. High polarization = High AMP = Low Inhibition. Low polarization = High cAMP = High Inhibition.
-
-
Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.
Synthesis Workflow Diagram
Figure 3: Synthetic route via N-aminopyridinium salts.
References
-
PubChem. Ibudilast (Compound Summary).[4] National Library of Medicine. [Link]
-
Agrawal, N., et al. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review.[5][6] Letters in Drug Design & Discovery.[5] [Link]
-
Wang, J., et al. (2024). Synthesis of pyrazolo[1,5-a]pyridines (Synlett).[7] Organic Chemistry Portal. [Link]
-
Johns, D. G., et al. Pyrazolo[1,5-a]pyridines as p110alpha-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Bullock, et al. Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation. Organic Letters. [Link]
-
Mullard, A. FDA Approved Drugs (General Reference for Ibudilast status). [Link]
-
Zhu, L., et al. Pyrazolo[1,5-a]pyrimidine vs Pyridine SAR studies. MDPI Molecules. [Link]
Sources
- 1. Ibudilast | C14H18N2O | CID 3671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ClinPGx [clinpgx.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Methodological & Application
Synthesis of 4-(Bromomethyl)pyrazolo[1,5-a]pyridine from 4-methyl precursor
Executive Summary
The moiety 4-(bromomethyl)pyrazolo[1,5-a]pyridine is a high-value intermediate in the synthesis of kinase inhibitors, particularly for RET and checkpoint kinase targets (e.g., AXL, MER). Its synthesis presents a specific chemoselective challenge: the pyrazolo[1,5-a]pyridine scaffold is electron-rich, making the C-3 position highly susceptible to Electrophilic Aromatic Substitution (EAS).
This guide details a robust protocol to achieve benzylic bromination at the C-4 methyl group (Wohl-Ziegler reaction) while suppressing the thermodynamically favored bromination at the C-3 ring position. By strictly controlling the reaction mechanism via solvent choice, temperature, and radical initiation, researchers can maximize yield and minimize difficult-to-separate regioisomers.
Mechanistic Insight & Strategy
The Chemoselectivity Challenge
The pyrazolo[1,5-a]pyridine ring system is not inert. The bridgehead nitrogen donates electron density into the 5-membered ring, making C-3 a potent nucleophile.
-
Ionic Pathway (Undesired): In polar solvents or at low temperatures, N-Bromosuccinimide (NBS) acts as an electrophile source (
), leading to 3-bromo-4-methylpyrazolo[1,5-a]pyridine . -
Radical Pathway (Desired): To brominate the methyl group, the reaction must proceed via a radical chain mechanism. This requires homolytic cleavage of the N-Br bond, facilitated by non-polar solvents, high temperatures, and radical initiators (AIBN/BPO).
Mechanistic Flowchart
The following diagram illustrates the competing pathways and the requisite conditions to favor Pathway A.
Figure 1: Competing reaction pathways. Path A is favored by high temperature and non-polar solvation.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 4-Methylpyrazolo[1,5-a]pyridine | Substrate | 1.0 | Starting material.[1][2][3][4] |
| N-Bromosuccinimide (NBS) | Bromine Source | 1.05 - 1.1 | CRITICAL: Must be white. If yellow, recrystallize from water to remove |
| AIBN (Azobisisobutyronitrile) | Radical Initiator | 0.1 | Store at 4°C. Toxic. |
| Chlorobenzene (PhCl) | Solvent | 10-15 vol | Preferred over |
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Flush the system with Argon or Nitrogen for 10 minutes. Note: Oxygen acts as a radical trap and will inhibit the reaction.
-
Charge the flask with 4-methylpyrazolo[1,5-a]pyridine (1.0 eq) and anhydrous Chlorobenzene (10 mL per gram of substrate).
Step 2: Reagent Addition
-
Add NBS (1.05 eq) in a single portion.
-
Add AIBN (0.05 eq; reserve remaining 0.05 eq).
-
Optimization Tip: If available, place a tungsten lamp (200W) near the flask to assist radical initiation photochemically.
Step 3: Reaction (Reflux)
-
Heat the mixture rapidly to reflux (oil bath ~135°C).
-
Maintain reflux for 1–2 hours. The suspension of NBS (denser than solvent) will eventually convert to Succinimide (floats/less dense) as the reaction proceeds.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:2) or LCMS.
-
If starting material remains after 2 hours: Cool slightly, add the second portion of AIBN (0.05 eq), and resume reflux for 1 hour.
-
Caution: Do not extend reaction time unnecessarily; benzylic bromides can degrade or over-brominate to the dibromo species.
-
Step 4: Workup
-
Cool the reaction mixture to
in an ice bath. Succinimide will precipitate fully. -
Filter off the succinimide solid and wash the cake with cold chlorobenzene.
-
Concentrate the filtrate under reduced pressure. Do not heat above 40°C during evaporation to prevent thermal decomposition.
Step 5: Purification
-
Residue: The crude is often a brown oil/solid.
-
Column Chromatography: Use Neutral Alumina or Silica Gel neutralized with 1% Triethylamine .
-
Why? Benzylic bromides are sensitive to acid. Standard silica is slightly acidic and can hydrolyze the product to the alcohol.
-
Eluent: Gradient of 0%
20% Ethyl Acetate in Hexanes.
-
-
Storage: Isolate the product as a solid/oil. Store immediately at -20°C under Argon. Benzylic bromides are lachrymators—handle in a fume hood.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 4-(bromomethyl)pyrazolo[1,5-a]pyridine.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Product contains 3-bromo impurity | Ionic mechanism dominated. | Ensure solvent is anhydrous. Switch from MeCN to PhCl or |
| Low Conversion | Old/Wet AIBN or Oxygen inhibition. | Recrystallize AIBN from methanol. Degas solvent thoroughly. Use a tungsten lamp. |
| Product degrades on column | Acidic hydrolysis on Silica. | Use Neutral Alumina or add 1% |
| Dibromination (gem-dibromide) | Excess NBS or long reaction time. | Strictly limit NBS to 1.05 eq. Stop reaction immediately upon consumption of SM. |
References
-
Preparation of Pyrazolo[1,5-a]pyrimidines and Salts Thereof. Source: US Patent 2020/0216451 A1.[5] URL: Context: Describes the general handling of pyrazolo-fused rings and purification of related intermediates.
-
Substituted Pyrazolo[1,5-a]pyrimidines as Protein Kinase Inhibitors. Source: US Patent 7,642,266 B2.[6] URL: Context: Provides precedents for functionalizing the pyrazolo[1,5-a] scaffold for kinase inhibitor synthesis.
-
PubChemLite: 4-(bromomethyl)pyrazolo[1,5-a]pyridine. Source: PubChem Compound Summary.[5][6] URL:[Link] Context: Verification of the target compound's existence and chemical properties (SMILES, Formula).
-
N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry. Source: Master Organic Chemistry. URL:[Link] Context: Authoritative review of the Wohl-Ziegler mechanism and suppression of ionic side reactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 5. PROCESS FOR THE PREPARATION OF PYRAZOLO[1,5-a]PYRIMIDINES AND SALTS THEREOF - Patent US-2020216451-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substituted pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors - Patent US-7642266-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Precision N-Alkylation Strategies for Pyrazolo[1,5-a]pyridine Scaffolds
Strategic Overview
The pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure" in modern drug discovery, serving as a bioisostere for indole and quinoline cores. It is a critical pharmacophore in kinase inhibitors (e.g., Trk, JAK, and PI3K inhibitors) due to its ability to orient substituents in vectors that effectively occupy the ATP-binding hinge region of kinases [1, 3].
This guide focuses on the 4-(bromomethyl)pyrazolo[1,5-a]pyridine intermediate. Unlike the more common 3-substituted derivatives, the 4-position functionalization allows for vectors extending into the solvent-exposed regions of the binding pocket, a key strategy for solubilizing drug candidates.
Key Technical Challenge:
The 4-(bromomethyl) moiety behaves chemically as a picolyl halide . While highly reactive toward nucleophiles (
-
Self-Alkylation (Dimerization): The pyridine nitrogen of one molecule can displace the bromide of another, leading to insoluble quaternary ammonium polymers.
-
Hydrolysis: Rapid conversion to the alcohol in the presence of trace moisture.
Chemical Dynamics & Reactivity Profile
Understanding the electronic environment is prerequisite to selecting the correct protocol.
-
Electrophilicity: The methylene carbon at the 4-position is activated by the electron-deficient pyridine ring of the fused system. This makes it a "hot" electrophile, significantly more reactive than benzyl bromide.
-
Nucleophile Matching:
-
Aliphatic Amines (
10-11): React instantly; risk of over-alkylation (quaternization). -
Anilines/Heterocycles (
4-7): Require mild heating; controlled mono-alkylation is easier. -
Amides/Lactams (
15+): Require deprotonation (anionic mechanism) to react efficiently.
-
Decision Matrix: Reaction Pathway Selection
The following logic flow dictates the optimal conditions based on your specific nucleophile.
Figure 1: Decision matrix for selecting alkylation conditions based on nucleophile acidity and steric profile.
Detailed Experimental Protocols
Pre-requisite: Handling the Electrophile
Crucial: 4-(Bromomethyl)pyrazolo[1,5-a]pyridine is often stored as the HBr salt to prevent polymerization. If you are using the HBr salt, you must include an extra equivalent of base in all calculations below.
Protocol A: Standard Alkylation (Anilines & N-Heterocycles)
Best for: Indoles, Pyrazoles, Piperazines, and Anilines.
Reagents:
-
Nucleophile (1.0 equiv)[1]
-
Electrophile: 4-(Bromomethyl)pyrazolo[1,5-a]pyridine (1.1 equiv)
-
Base:
(anhydrous, 3.0 equiv) or (2.0 equiv for faster rates) -
Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)
-
Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Optional catalyst
Step-by-Step:
-
Preparation: In a dry vial, suspend the Nucleophile and Base in anhydrous MeCN.
-
Activation: Stir at Room Temperature (RT) for 15 minutes.
-
Addition: Add the Electrophile (solid or solution) in one portion.
-
Note: If using the HBr salt of the electrophile, ensure the suspension is stirring vigorously to neutralize the acid immediately.
-
-
Reaction: Heat to 60°C for 4–12 hours. Monitor by LCMS.
-
Endpoint: Disappearance of the bromide peak (M+H ~210/212 pattern).
-
-
Workup:
-
Filter off the inorganic solids (
). -
Concentrate the filtrate.
-
Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).
-
Why this works:
Protocol B: Anionic Alkylation (Amides & Lactams)
Best for: Lactams, Sulfonamides, and sterically hindered amines.
Reagents:
-
Nucleophile (1.0 equiv)[1]
-
Electrophile: 4-(Bromomethyl)pyrazolo[1,5-a]pyridine (1.2 equiv)
-
Base: Sodium Hydride (NaH, 60% in oil) (1.2 – 1.5 equiv)
-
Solvent: Anhydrous THF or DMF (0°C to RT)
Step-by-Step:
-
Deprotonation: Dissolve the Nucleophile in anhydrous THF/DMF under
atmosphere. Cool to 0°C. -
Base Addition: Carefully add NaH. Evolution of
gas will occur. Stir for 30 mins at 0°C -> RT to ensure complete anion formation. -
Electrophile Addition: Cool back to 0°C. Add the Electrophile dropwise (dissolved in minimal solvent).
-
Reaction: Allow to warm to RT slowly. Stir for 2–6 hours.
-
Quench: Critical Step. Cool to 0°C and quench with saturated
solution. Do not add water directly to the reaction at RT if unreacted NaH remains. -
Workup: Extraction with EtOAc. Wash organic layer with
(5% aq) to remove DMF.
Why this works: Amides are poor nucleophiles. NaH irreversibly deprotonates the amide, creating a highly nucleophilic amidate anion that rapidly attacks the benzylic position [1.8].
Analytical Validation (QC)
How do you verify the success of the reaction beyond simple mass spec?
| Analytical Method | Observation | Interpretation |
| LCMS | Loss of Br isotope pattern (1:1 ratio of M/M+2) | Confirmation of substitution. |
| 1H NMR | Shift of | The benzylic |
| 1H NMR | Disappearance of NH | Loss of the exchangeable NH proton from the starting nucleophile. |
| TLC | Stain with Dragendorff or Iodine | Pyrazolo[1,5-a]pyridines stain distinctly; product will be more polar than the bromide but less polar than the amine salt. |
Troubleshooting & Optimization
Issue 1: Low Yield / Polymerization of Electrophile
-
Cause: The electrophile is self-reacting before it finds the nucleophile.
-
Solution: Use Inverse Addition . Add the electrophile slowly to a solution of the Nucleophile + Base. Maintain a high concentration of the nucleophile relative to the electrophile.
Issue 2: Hydrolysis (Formation of Alcohol)
-
Observation: LCMS shows M-Br+OH peak (Mass ~148).
-
Cause: Wet solvent or "old" DMF (which contains dimethylamine and water).
-
Solution: Use freshly distilled MeCN or molecular-sieve dried DMF.
Issue 3: Regioselectivity (for Imidazoles/Triazoles)
-
Context: If alkylating an asymmetric imidazole, you may get N1/N3 mixtures.
-
Solution: Switch to Protocol B (NaH) . The kinetic anion often favors the sterically less hindered position, or the thermodynamic product can be favored by heating in Protocol A [1.6].
References
-
Vertex AI Search. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. Link
-
MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Link
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Pharmaceuticals.[2][3] Link
-
Organic Chemistry Portal. (2020). Synthesis of substituted N-heterocycles by N-alkylation. Link
-
PubChem. (2024). 4-(bromomethyl)pyrazolo[1,5-a]pyridine Compound Summary. National Library of Medicine. Link
Sources
Application Notes and Protocols: Strategic C-S and C-O Bond Formation on the Pyrazolo[1,5-a]pyridine Scaffold
Introduction: The Pyrazolo[1,5-a]pyridine Core in Modern Chemistry
The pyrazolo[1,5-a]pyridine structural motif is a fused, planar N-heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2] As a "privileged scaffold," its derivatives exhibit a wide spectrum of biological activities, functioning as kinase inhibitors, anticancer agents, and therapeutics for immunological and neurological disorders.[3][4][5][6] The therapeutic potential of this scaffold is exemplified by several commercial drugs and clinical candidates.[1]
The functionalization of the pyrazolo[1,5-a]pyridine core through the formation of carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds is of paramount importance. These linkages allow for the introduction of diverse aryl and alkyl groups via thiol and phenol attachments, enabling fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This guide provides a detailed overview of the primary synthetic strategies, field-proven protocols, and underlying mechanistic principles for attaching pyrazolo[1,5-a]pyridine to thiols and phenols, designed for researchers in drug discovery and organic synthesis.
Core Mechanistic Strategies: A Tale of Two Pathways
The formation of thioether and aryl ether linkages to the pyrazolo[1,5-a]pyridine ring is predominantly achieved through two robust synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed Cross-Coupling. The choice between these pathways depends on the substrate's electronic properties, the desired regioselectivity, and the tolerance of functional groups.
-
Nucleophilic Aromatic Substitution (SNAr): This classical method involves the reaction of an electron-deficient pyrazolo[1,5-a]pyridine, activated by a good leaving group (typically a halogen), with a potent nucleophile (a thiolate or phenoxide). The reaction is often facilitated by a base to generate the nucleophile in situ. Positions 5 and 7 of the fused ring are common sites for SNAr reactions.[7][8]
-
Metal-Catalyzed Cross-Coupling: This modern and highly versatile approach utilizes a transition metal catalyst, most commonly palladium or copper, to couple a halo-pyrazolo[1,5-a]pyridine with a thiol or phenol. These reactions, such as the Buchwald-Hartwig and Ullmann condensations, offer a broader substrate scope and often proceed under milder conditions than SNAr, especially for less activated systems.[7][9]
Caption: High-level overview of the two primary pathways for C-S/C-O bond formation.
PART 1: Attachment to Thiols (Synthesis of Pyrazolo[1,5-a]pyridine Thioethers)
The formation of a C-S bond introduces a flexible and synthetically versatile thioether linkage, which can significantly influence a compound's binding affinity and metabolic profile.
Method A: Nucleophilic Aromatic Substitution (SNAr)
Principle & Causality: This protocol leverages the high nucleophilicity of thiolates, which are readily formed from thiols with a mild base. The reaction proceeds efficiently when the pyridine ring is electronically activated by a leaving group at an electron-poor position. Polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the ionic intermediates without protonating the nucleophile. Due to the exceptional nucleophilicity of sulfur, these reactions can often proceed at room temperature.[10]
Experimental Protocol: SNAr for Thioether Synthesis
Caption: Standard workflow for the SNAr synthesis of pyrazolo[1,5-a]pyridine thioethers.
Self-Validating System & Field Insights:
-
Base Selection: For simple alkyl or aryl thiols, an inorganic base like K₂CO₃ is often sufficient. For less acidic thiols, a stronger base such as sodium hydride (NaH) may be required. Exercise caution with NaH, as it is highly reactive with water.
-
Atmosphere: While not always strictly necessary for robust thiols, performing the reaction under an inert atmosphere (N₂ or Ar) is good practice to prevent oxidation of sensitive thiols.
-
Troubleshooting: If the reaction is sluggish, gentle heating (40–60 °C) can increase the rate. If competitive N-alkylation is observed with certain substrates, a switch to a metal-catalyzed method may be necessary.
Method B: Palladium-Catalyzed C-S Cross-Coupling
Principle & Causality: This method is highly reliable and offers broad substrate compatibility. A palladium(0) species, generated in situ, undergoes oxidative addition into the C-X bond of the halo-pyrazolo[1,5-a]pyridine. Subsequent coordination of the thiolate and reductive elimination forms the C-S bond and regenerates the catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos) stabilize the palladium center and promote the key reductive elimination step. Degassing the solvent is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.
Experimental Protocol: Pd-Catalyzed Thioether Synthesis
Caption: Workflow for Pd-catalyzed C-S cross-coupling (Buchwald-Hartwig type).
Data Summary: Typical Conditions for Thioether Synthesis
| Method | Substrate Example | Catalyst / Base | Solvent | Temp (°C) | Typical Yield | Reference Insight |
| SNAr | 7-Chloro-pyrazolo[1,5-a]pyridine | K₂CO₃ or NaH | DMF | 25 - 60 | 70-95% | [10] |
| Pd-Coupling | 3-Bromo-pyrazolo[1,5-a]pyrimidine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Toluene | 80 - 110 | 65-90% | [7][9] |
| C-H Thio-cyanation | Pyrazolo[1,5-a]pyrimidine | NCS / KSCN | CH₃CN | 25 | 80-98% | [11][12] |
PART 2: Attachment to Phenols (Synthesis of Pyrazolo[1,5-a]pyridine Aryl Ethers)
The formation of a C-O bond to generate aryl ethers is a key strategy in drug design for introducing bulky aromatic groups, modulating polarity, and exploring new binding interactions.
Method A: Nucleophilic Aromatic Substitution (SNAr)
Principle & Causality: While mechanistically similar to the reaction with thiols, SNAr with phenols is more challenging. The phenoxide anion is less nucleophilic and more basic than a thiolate. Consequently, this reaction almost always requires a strong base (like NaH or K₂CO₃) and elevated temperatures to proceed at a reasonable rate. The choice of a high-boiling polar aprotic solvent like DMF or DMSO is essential to achieve the necessary reaction temperatures.
Experimental Protocol: SNAr for Aryl Ether Synthesis
Caption: Standard workflow for the SNAr synthesis of pyrazolo[1,5-a]pyridine aryl ethers.
Method B: Copper or Palladium-Catalyzed C-O Cross-Coupling
Principle & Causality: Metal-catalyzed C-O coupling is often the method of choice due to its superior efficiency and scope.
-
Ullmann Condensation (Copper-catalyzed): This classic reaction uses an inexpensive copper(I) salt (e.g., CuI) as the catalyst, often with a ligand like L-proline or a phenanthroline derivative. It typically requires high temperatures.
-
Buchwald-Hartwig Amination (Palladium-catalyzed): This is a more modern, highly efficient method that often proceeds at lower temperatures than the Ullmann reaction. It requires a specialized palladium catalyst and a bulky phosphine ligand system. An inert atmosphere is absolutely critical for both methods to protect the active catalyst.
Experimental Protocol: Metal-Catalyzed Aryl Ether Synthesis
Caption: General workflow for metal-catalyzed C-O cross-coupling reactions.
Data Summary: Typical Conditions for Aryl Ether Synthesis
| Method | Substrate Example | Catalyst / Base | Solvent | Temp (°C) | Typical Yield | Reference Insight |
| SNAr | 7-Chloro-pyrazolo[1,5-a]pyrimidine | NaH or K₂CO₃ | DMF, DMSO | 80 - 120 | 40-75% | [8] |
| Cu-Coupling | 3-Iodo-pyrazolo[1,5-a]pyridine | CuI / L-Proline / K₂CO₃ | DMSO | 110 - 140 | 50-80% | [7] |
| Pd-Coupling | 7-Bromo-pyrazolo[1,5-a]pyridine | Pd(OAc)₂ / Ligand / K₃PO₄ | Toluene | 90 - 110 | 60-95% | [13] |
References
-
Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. Available at: [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link]
-
Wang, C., Zou, F., Qi, Z., Liu, Q., Shen, L., Yuan, X., Deng, M., Wang, A., Wang, B., & Wang, L. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. Available at: [Link]
-
PMC. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]
-
MDPI. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: [Link]
-
PubMed. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available at: [Link]
-
PMC. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Available at: [Link]
-
RSC Publishing. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]
-
Springer. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available at: [Link]
-
MDPI Encyclopedia. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Available at: [Link]
-
ResearchGate. (2015). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. Available at: [Link]
-
ACS Publications. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Available at: [Link]
-
CORE. (n.d.). Synthesis of New Pyrazolo[1,5-a]pyrimidine, Triazolo[4,3-a]pyrimidine Derivatives. Available at: [Link]
-
PubMed. (2023). Divergent Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines via Reagent-Controlled Cleavage of the C-N or C-C Azirine Bond in 2-Pyridylazirines. Available at: [Link]
-
ResearchGate. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available at: [Link]
-
Springer. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available at: [Link]
-
Wiley Online Library. (2025). Regioselective C‐H Thio‐ and Selenocyanation of Pyrazolo[1,5‐a]pyrimidines. Available at: [Link]
-
ACS Publications. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Available at: [Link]
-
PubMed. (2025). Regioselective C-H Thio- and Selenocyanation of Pyrazolo[1,5-a]pyrimidines. Available at: [Link]
-
PMC. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Available at: [Link]
-
PubMed. (2022). Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5- a]azines with five-membered heteroarenes. Available at: [Link]
-
PMC. (n.d.). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Available at: [Link]
-
ResearchGate. (2022). Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Available at: [Link]
-
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]
-
RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]
- Google Patents. (2015). WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective C-H Thio- and Selenocyanation of Pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5- a]azines with five-membered heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing hydrolysis of 4-(Bromomethyl)pyrazolo[1,5-a]pyridine in solution
Executive Summary
You are encountering stability issues with 4-(Bromomethyl)pyrazolo[1,5-a]pyridine . This compound is a heteroaromatic benzylic halide . Its instability is driven by the electron-rich nature of the pyrazolo[1,5-a]pyridine scaffold, which stabilizes the carbocation intermediate, significantly accelerating solvolysis (hydrolysis) compared to standard benzyl bromides.
This guide provides a self-validating workflow to arrest hydrolysis, optimize storage, and recover degraded samples.
Module 1: The Mechanism of Failure (Why it Hydrolyzes)
To prevent degradation, you must understand the enemy. This molecule does not just "go bad"; it undergoes a specific chemical transformation driven by anchimeric assistance and solvation .
The Instability Pathway:
-
Ionization: The C-Br bond is labile. The bridgehead nitrogen (N-4) donates electron density into the ring, stabilizing the resulting carbocation at the C-4 methyl position.
-
Nucleophilic Attack: Water (even trace amounts in "dry" solvents) attacks this stabilized cation.
-
Autocatalysis: The byproduct is HBr . Protons can protonate the pyridine ring, potentially altering reactivity, but the free bromide ions increase the ionic strength, further facilitating ionization in polar media.
Module 2: Solvent Selection & Preparation
Critical Rule: The half-life of your compound is inversely proportional to the dielectric constant and water content of your solvent.
Solvent Compatibility Matrix
| Solvent | Suitability | Risk Factor | Expert Recommendation |
| DMSO | ⛔ High Risk | Highly hygroscopic; high dielectric constant promotes ionization ( | Avoid for storage. Use only for immediate biological assays. |
| DMF | ⚠️ Moderate | Hygroscopic; can react to form aldehydes (Vilsmeier-type) or dimethylamines. | Use Anhydrous (99.8%+) only. Store over 4Å sieves. |
| DCM | ✅ Excellent | Low dielectric constant; low water miscibility. | Best for synthesis/workup. Stabilize with amylene, not ethanol. |
| THF | ⚠️ Moderate | Peroxides and water content can vary. | Must be distilled or from a fresh anhydrous bottle. |
| Methanol | ⛔ FATAL | Nucleophilic solvent. | Will rapidly form the methyl ether via solvolysis. |
Protocol: The "Double-Dry" Standard
Do not trust "Anhydrous" labels on bottles opened more than 48 hours ago.
-
Sieve Activation: Activate 3Å or 4Å molecular sieves at 250°C under high vacuum for 12 hours.
-
Solvent Treatment: Add activated sieves (10% w/v) to your solvent (DCM, THF, or Acetonitrile) 24 hours before use.
-
Validation: If available, check water content via Karl Fischer titration. Target: < 50 ppm .
Module 3: Troubleshooting & FAQs
Q1: My stock solution in DMSO turned yellow overnight. Is it ruined?
Diagnosis: The yellow color typically indicates the formation of HBr and subsequent oxidation or polymerization of the electron-rich heteroaromatic ring. The Fix:
-
Check LC-MS/TLC immediately. If the parent peak (M+) is still >90%:
-
Rescue: Dilute with EtOAc, wash with cold saturated
(to neutralize HBr), dry over , and re-concentrate. -
Prevention: For DMSO stocks, add 1 equivalent of a non-nucleophilic acid scavenger like 2,6-di-tert-butylpyridine (if compatible with your assay) to neutralize HBr as it forms.
Q2: I see a new spot on TLC just below my product. What is it?
Answer: This is almost certainly the alcohol derivative (4-(hydroxymethyl)pyrazolo[1,5-a]pyridine).
-
Verification: The alcohol is more polar than the bromide. It will have a lower
value. -
Cause: Your chromatography solvent (e.g., EtOAc/Hexanes) might be wet, or the silica gel contains adsorbed water.
-
Solution: Flush your silica column with 3-5 column volumes of solvent before loading your sample. Use neutral alumina instead of silica if the compound is acid-sensitive.
Q3: How should I store the solid for long-term stability?
The "Salt Strategy":
The free base (bromomethyl) is reactive. The Hydrobromide salt is significantly more stable because the protonation of the pyridine ring pulls electron density away from the ring, destabilizing the carbocation intermediate (retarding
-
Protocol: If you synthesized the free base, consider treating it with 1.0 eq of HBr in dioxane/ether to precipitate the salt. Store the salt at -20°C under Argon.
Module 4: Experimental Workflow (Decision Tree)
Follow this logic gate to determine the fate of your sample.
References
-
General Reactivity of Pyrazolo[1,5-a]pyridines
- Synthesis and functionalization of pyrazolo[1,5-a]pyridine scaffolds.
- Source: Journal of Organic Chemistry / RSC Advances.
- Context: Confirms the electron-rich nature of the bridgehead nitrogen and its ability to stabilize cationic intermedi
-
Solvolysis of Benzylic Halides
- Mechanisms of Solvolysis of Benzyl Chlorides and Bromides.
- Source: N
- Context: Establishes the / continuum and the accelerating effect of electron-donating groups on hydrolysis r
-
Synthesis & Handling of Bromomethyl Heterocycles
- 4-(Bromomethyl)pyridine hydrobromide synthesis and handling.
- Source: ChemicalBook / Liter
- Context: Provides the precedent for handling these species as HBr salts to improve stability.
Technical Support Center: Storage Stability of Reactive Bromomethyl Heteroaromatic Compounds
Welcome to the Technical Support Center for reactive bromomethyl heteroaromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and stability of these crucial but sensitive reagents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your compounds and the success of your experiments.
I. Understanding the Instability of Bromomethyl Heteroaromatic Compounds
Bromomethyl heteroaromatic compounds are highly valuable synthetic intermediates due to the reactivity of the bromomethyl group, which makes them excellent precursors for a wide range of chemical transformations. However, this high reactivity is also the source of their inherent instability. Understanding the primary degradation pathways is the first step toward ensuring their long-term stability.
Key Degradation Pathways:
-
Hydrolysis: These compounds are highly susceptible to moisture, leading to the formation of the corresponding hydroxymethyl derivatives and hydrobromic acid. This can be problematic as the acid generated can catalyze further degradation.
-
Oxidation: Exposure to air can lead to the oxidation of the bromomethyl group, especially in the presence of light, forming aldehydes or carboxylic acids.
-
Polymerization/Self-Reaction: The reactive nature of the benzylic bromide can lead to intermolecular reactions, resulting in the formation of oligomeric or polymeric byproducts, often observed as a discoloration or the formation of insoluble materials.[1]
Below is a diagram illustrating the common degradation pathways.
Caption: Common degradation pathways for bromomethyl heteroaromatic compounds.
II. Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding the storage and handling of bromomethyl heteroaromatic compounds.
Q1: What are the ideal storage conditions for long-term stability?
A1: To maximize the shelf-life of reactive bromomethyl heteroaromatic compounds, they should be stored under the following conditions:
-
Temperature: Refrigeration is highly recommended for long-term storage.[1] For particularly unstable compounds, storage in a freezer at -20°C is advisable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis.[1]
-
Container: Use a tightly sealed container to protect from moisture.[1] Amber glass vials are preferred to protect light-sensitive compounds.
-
Purity: Ensure the compound is of high purity before long-term storage, as impurities can sometimes accelerate degradation.
Q2: I've received a solid bromomethyl heteroaromatic compound. How should I handle and store it?
A2: Solid compounds are generally more stable than their liquid counterparts. However, they are still susceptible to degradation.
-
Handling: Always handle these compounds in a well-ventilated area or a chemical fume hood.[1] Many bromomethyl compounds are lachrymators, meaning they can cause severe eye and respiratory tract irritation.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1]
-
Storage: Store in a desiccator at low temperature to minimize exposure to moisture. If the compound is particularly sensitive, storing it inside a sealed container within the desiccator under an inert atmosphere provides an extra layer of protection.
Q3: Can I store these compounds in solution? If so, what are the best solvents?
A3: Storing these compounds in solution is generally not recommended for long-term stability due to increased molecular mobility, which can facilitate degradation. However, for short-term storage or for creating stock solutions for immediate use, the choice of solvent is critical.
-
Recommended Solvents: Anhydrous, non-protic solvents such as toluene, dioxane, or anhydrous acetonitrile are the best choices.
-
Solvents to Avoid: Protic solvents like alcohols (methanol, ethanol) and water should be strictly avoided as they will react with the bromomethyl group. Solvents like DMSO can also be problematic for long-term storage as they can be hygroscopic and may promote decomposition.[3][4]
Q4: My compound has changed color from white to yellow/brown. Is it still usable?
A4: Discoloration is a common sign of degradation.[1] While a slight change in color may not significantly impact the outcome of some reactions, it is a strong indicator that the purity has decreased. Before using a discolored compound, it is highly recommended to assess its purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to determine the extent of degradation.[1][5]
Q5: What are the incompatible materials I should avoid storing with these compounds?
A5: Due to their reactivity, bromomethyl heteroaromatic compounds should be stored separately from:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[1]
-
Strong Bases: Can promote elimination or substitution reactions.[1]
-
Strong Reducing Agents: May react with the bromomethyl group.[1]
-
Acids and Water/Moisture: As discussed, these can cause hydrolysis.[2][6][7][8]
III. Troubleshooting Guides
This section provides systematic approaches to troubleshoot common problems encountered during the use of bromomethyl heteroaromatic compounds.
Guide 1: Low Yield in Nucleophilic Substitution Reactions
Problem: You are performing a nucleophilic substitution reaction (e.g., with an amine, phenol, or thiol) and are observing a low yield of your desired product.
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sepscience.com [sepscience.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. wcu.edu [wcu.edu]
- 8. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
Technical Support Center: Optimizing Alkylation Reactions of Pyrazolo[1,5-a]pyridine Halides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the alkylation of pyrazolo[1,5-a]pyridine halides. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. The inherent electronic properties and multiple potential reaction sites of the pyrazolo[1,5-a]pyridine core can present unique challenges, particularly concerning reaction yield and regioselectivity.
This document moves beyond simple protocols to provide a deeper understanding of the mechanistic principles at play. By explaining the causality behind experimental choices, we aim to empower you to not only troubleshoot existing issues but also to proactively design more robust and efficient reactions.
Section 1: Frequently Asked Questions (FAQs): Foundational Principles
This section addresses common initial questions regarding the alkylation of pyrazolo[1,5-a]pyridines, establishing a firm foundation for troubleshooting and optimization.
Q1: What are the primary sites for alkylation on a pyrazolo[1,5-a]pyridine core?
A1: The pyrazolo[1,5-a]pyridine system has several potential nucleophilic sites. The primary competition is typically between N-alkylation at the pyrazole nitrogen (N1) and C-alkylation at electron-rich positions of the ring, most commonly C3. The pyridine nitrogen is generally unreactive towards alkylation due to its involvement in the aromatic system and its reduced basicity compared to the N1-position. The presence of halide substituents can further influence the electronic distribution and steric accessibility of these sites.
Q2: What are the most critical factors influencing whether N- or C-alkylation occurs?
A2: Regioselectivity is a function of a delicate balance between several factors, often referred to as the "reaction quadfecta":
-
The Base: The choice of base determines the extent and location of deprotonation. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can generate the corresponding anion, but the counter-ion (Na+, Li+) plays a crucial role in directing the alkylating agent.
-
The Solvent: The solvent's polarity and ability to coordinate with the base's counter-ion are paramount. Aprotic polar solvents like DMF or DMSO can create "naked," highly reactive anions, while less polar solvents like THF may favor ion-pairing, influencing the reaction site.[1]
-
The Alkylating Agent: The nature of the electrophile (R-X) is critical. Hard electrophiles (e.g., dimethyl sulfate) tend to react at the site of highest charge density (often the N1-anion), favoring N-alkylation. Softer electrophiles (e.g., allyl bromide) may prefer to react at the more polarizable C3 position.
-
Temperature: Temperature can shift the balance between kinetically and thermodynamically favored products. N-alkylation is often the kinetic product (faster formation), while C-alkylation can sometimes be the more thermodynamically stable product, achievable under different temperature regimes.
Q3: My starting pyrazolo[1,5-a]pyridine halide is poorly soluble. How does this affect the reaction?
A3: Poor solubility of the starting material is a common source of low or inconsistent yields.[2] If the substrate is not fully dissolved, the reaction effectively occurs at the solid-liquid interface, leading to slow and incomplete conversion. This can be addressed by screening different solvents or solvent mixtures (e.g., DMF/THF, DMSO) or by gently heating the mixture to achieve dissolution before adding the base and alkylating agent. Ensure that any heating is compatible with the stability of your reagents.
Section 2: Troubleshooting Guide: Common Issues & Strategic Solutions
This section is formatted to address specific experimental failures with a logical, step-by-step diagnostic process.
Issue 1: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield of the desired alkylated product. What is the diagnostic workflow?
A: Low yield is a multifaceted problem. A systematic approach is necessary to pinpoint the cause. The following decision tree illustrates a logical troubleshooting workflow.
Caption: Competing pathways for N- vs. C-alkylation.
Strategies to Promote N1-Alkylation (Kinetic Control):
-
Conditions: Use a strong, non-nucleophilic base (e.g., NaH) at low temperatures (e.g., 0 °C to room temperature).
-
Solvent: A less polar aprotic solvent like THF often works well. In this environment, the sodium counter-ion can coordinate to the N1-anion, creating a tight ion pair that sterically hinders attack at C3 and directs the electrophile to the nitrogen. [1]* Base: Carbonate bases (K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF are also a classic choice. The large, soft cesium cation (Cs+) is known to promote N-alkylation in many heterocyclic systems.
Strategies to Promote C3-Alkylation (Thermodynamic Control):
-
Conditions: This is often more challenging. It may require stronger bases (e.g., LDA, n-BuLi) at very low temperatures (-78 °C) to generate the lithiated species, followed by trapping with the electrophile.
-
Solvent: The choice is substrate-dependent. Sometimes, allowing the reaction to warm to room temperature or heating it can facilitate rearrangement to the more thermodynamically stable C-alkylated product, although this can also lead to side products.
-
Protecting Groups: In some cases, it may be more efficient to protect the N1 position (e.g., with a BOC group or a removable silyl group), perform the C3-alkylation, and then deprotect the nitrogen.
| Parameter | To Favor N1-Alkylation | To Favor C3-Alkylation | Rationale |
| Base | NaH, K₂CO₃, Cs₂CO₃ | LDA, n-BuLi | Weaker bases favor deprotonation at the most acidic site (N1-H). Stronger organolithium bases can achieve C-H metallation. |
| Solvent | THF, Acetonitrile | THF, Diethyl Ether | Less polar solvents can promote ion-pairing that directs to N1. C-lithiation typically requires ethereal solvents. |
| Temperature | 0 °C to RT | -78 °C to 0 °C | N-alkylation is often kinetically faster. C-alkylation via metallation requires low temperatures to prevent side reactions. |
| Alkylating Agent | Hard (e.g., Me₂SO₄, MeI) | Softer (e.g., Allyl-Br, Benzyl-Br) | Hard-Soft Acid-Base (HSAB) theory suggests hard electrophiles react with the hard N-anion, while softer electrophiles may prefer the softer C-anion. |
Section 3: Optimized Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol A: General Procedure for Selective N1-Alkylation
This protocol is optimized for achieving high selectivity for the N1-alkylated product using standard laboratory reagents.
Materials:
-
Pyrazolo[1,5-a]pyridine halide (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (R-X) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the pyrazolo[1,5-a]pyridine halide (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Dissolution: Add anhydrous DMF (or THF) to dissolve the starting material (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add the sodium hydride (1.2 eq) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become colored as the anion forms.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
-
Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518. [Link]
-
Li, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454–1459. [Link]
-
Wang, J., et al. (2024). PIDA mediates a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes to provide a variety of multifunctionalized pyrazolo[1,5-a]pyridine architectures under facile conditions. Synlett, 35, 1551-1556. [Link]
-
Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
Haskel, I., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions. ACS Omega, 3(5), 5439–5454. [Link]
Sources
Handling moisture sensitivity of bromomethyl-functionalized heterocycles
Technical Support Center: Handling Bromomethyl-Functionalized Heterocycles
Introduction
Welcome to the technical support hub for alkyl-halide functionalized heterocycles. If you are working with reagents like 4-(bromomethyl)pyridine , 3-(bromomethyl)isoxazole , or (bromomethyl)quinolines , you likely know they are indispensable electrophiles for drug discovery—and notoriously difficult to handle.
These compounds exist in a "metastable" state. They are prone to two distinct degradation pathways: hydrolysis (triggered by moisture) and auto-quaternization (triggered by their own basic nitrogen). This guide provides the protocols required to stabilize, purify, and safely handle these lachrymatory agents.[1][2]
Module 1: Storage & Stability Diagnostics
Q: My white solid reagent has turned pink or brown. Is it still usable?
Status: Critical Degradation Likely. Diagnosis: This color change usually indicates auto-quaternization , not just simple oxidation. Unlike benzyl bromide, bromomethyl-heterocycles contain a basic nitrogen atom. In the free-base form, the nitrogen of one molecule attacks the electrophilic methylene group of another, forming a colored oligomeric salt.
The Mechanism of "Pink Death":
-
Hydrolysis: Moisture creates HBr.
-
Autocatalysis: HBr protonates the ring, changing solubility, but the free base undergoes intermolecular
attack (polymerization).
Corrective Action:
-
If <10% colored: Recrystallize immediately (see Module 3).
-
If dark brown/tar: Discard. The oligomers cannot be reversed.
Q: Should I store the Free Base or the Hydrobromide Salt?
Recommendation: Always store as the Hydrobromide (HBr) Salt .
The protonated nitrogen in the salt form (
-
HBr Salt: Stable at -20°C for months/years.
-
Free Base: Stable for hours/days at RT; store only if absolutely necessary at -80°C under Argon.
Figure 1: The stability dichotomy. The free base is prone to self-destruction via polymerization, whereas the salt form blocks this pathway by removing the nucleophile.
Module 2: Reaction Troubleshooting
Q: I am seeing a polar spot on TLC that isn't my product. What happened?
Diagnosis: You likely formed the hydroxymethyl derivative via hydrolysis.
Root Cause: Bromomethyl heterocycles are highly susceptible to
Protocol: The "Dry-First" Strategy Do not rely on "anhydrous" solvents from an old bottle.
-
Solvent: Use freshly distilled solvent or solvent dried over molecular sieves (3Å or 4Å).
-
Base: If using the HBr salt in a coupling reaction, use a non-nucleophilic base (e.g., DIPEA,
) to liberate the free base in situ.-
Why? Generating the free base in the presence of the nucleophile allows the desired reaction to compete with self-polymerization.
-
-
Scavenger: Add 3Å Molecular Sieves directly to the reaction flask.
Q: The reaction works, but yield is low. How do I optimize?
Insight: If using the HBr salt, the solubility is often poor in non-polar solvents (DCM, Toluene). Solution: Switch to DMF or Acetonitrile .
-
Note: DMF can sometimes contain dimethylamine impurities (from decomposition), which will react with your bromide [2]. Ensure DMF is high-grade/amine-free.
Module 3: Purification Protocols
Q: My compound degraded on the silica column. Why?
Diagnosis: Silica gel is slightly acidic (pH 4-5). This acidity can catalyze the hydrolysis of the C-Br bond or protonate the heterocycle, causing it to streak or stick to the baseline [3].
Table 1: Purification Strategy Matrix
| Method | Suitability | Protocol Notes |
| Standard Silica Flash | 🔴 High Risk | Acidic surface causes degradation/streaking. |
| Neutralized Silica | 🟡 Medium | Pre-wash silica with 1-3% Triethylamine (Et3N) in Hexanes. |
| Neutral Alumina | 🟢 Recommended | Use Activity Grade III neutral alumina to prevent hydrolysis. |
| Recrystallization | 🟢 Best for Salts | Solvent: EtOH/Et2O or MeCN. Avoid heating for long periods.[3] |
| Trituration | 🟢 Best for Crude | Wash crude solid with cold Et2O to remove organic impurities; product (salt) remains solid. |
Protocol: Neutralizing Silica Gel
-
Slurry silica gel in the mobile phase containing 1% Triethylamine (Et3N) .
-
Pour the column and flush with 2-3 column volumes of the solvent without Et3N (to remove excess base that might contaminate the product).
Figure 2: Decision tree for purification. Prioritize non-chromatographic methods for salts to avoid hydrolysis.
Module 4: Safety & Handling (Lachrymators)
Q: These compounds are lachrymators.[1][5][6] How do I handle spills or cleaning?
Warning: Bromomethyl heterocycles are potent alkylating agents and lachrymators (tear gas). They attack mucous membranes instantly.
Standard Operating Procedure (SOP):
-
Engineering Controls: Always work in a functioning fume hood.
-
Quenching Solution: Do not just wipe up spills with water (this releases HBr gas). Use the "Decon-Solution" :
-
Glassware: Soak all dirty glassware in the Decon-Solution for 1 hour before washing.
References
-
BenchChem Technical Support. (2025).[3] Purification of 5-(Bromomethyl)-2-chloropyrimidine Derivatives. Retrieved from
-
University College Dublin. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison.[8] Retrieved from
-
University of Rochester. (2025). Tips for Flash Column Chromatography: Deactivating Silica.[4] Retrieved from
-
Brandeis University. (2025). Lachrymators: Laboratory Safety and Decontamination. Retrieved from
-
Santa Cruz Biotechnology. (2025).[9] 4-(Bromomethyl)pyridine hydrobromide Safety Data Sheet. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. 4-(Bromomethyl)pyridine hydrobromide - Safety Data Sheet [chemicalbook.com]
- 6. Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 9. tcichemicals.com [tcichemicals.com]
Validation & Comparative
HPLC purity analysis methods for 4-(Bromomethyl)pyrazolo[1,5-a]pyridine
This guide provides an in-depth technical comparison of HPLC purity analysis methods for 4-(Bromomethyl)pyrazolo[1,5-a]pyridine . It is designed for analytical chemists and drug development scientists who require robust protocols for this reactive intermediate.
Balancing Reactivity with Resolution
Executive Summary & Chemical Context
4-(Bromomethyl)pyrazolo[1,5-a]pyridine is a critical electrophilic building block in medicinal chemistry, particularly for kinase inhibitor synthesis. However, its analysis presents a specific challenge: the reactive alkyl bromide handle .
Unlike stable drug substances, this compound is a "benzylic-like" halide. In standard aqueous Reversed-Phase HPLC (RP-HPLC) conditions, it is susceptible to solvolysis (hydrolysis), converting to the alcohol impurity 4-(hydroxymethyl)pyrazolo[1,5-a]pyridine during the analysis. This creates a "Schrödinger’s Purity" scenario where the analytical method itself degrades the sample, leading to false OOS (Out of Specification) results.
This guide compares three distinct methodological approaches to solve this problem:
-
Method A (The Standard): Generic C18 / Aqueous Gradient.
-
Method B (The Optimized): "Fast-Acid" Fluorophenyl / Low-Residence Time.
-
Method C (The Alternative): Normal Phase (Non-Aqueous).
Chemical Challenges & Degradation Pathway
Before selecting a method, one must understand the on-column chemistry. The electron-rich pyrazolo[1,5-a]pyridine ring stabilizes the carbocation intermediate, accelerating the rate of hydrolysis (SN1 mechanism) in aqueous mobile phases.
Figure 1: Degradation Pathway & Analytical Risks
Caption: The primary analytical risk is the in-situ conversion of the bromomethyl analyte to the hydroxymethyl impurity due to aqueous exposure in the mobile phase.
Comparative Method Analysis
Method A: Generic C18 Gradient (The "Naive" Approach)
Standard drug discovery screening conditions.
-
Stationary Phase: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Gradient: 5–95% B over 10 minutes.
| Performance Metric | Rating | Analysis |
| Resolution | High | Excellent separation of lipophilic impurities. |
| Sample Stability | Critical Fail | Significant degradation (1–5%) observed if sample sits in autosampler or during long column residence. |
| Peak Shape | Good | Sharp peaks, but the "impurity" peak grows with sequential injections. |
Verdict: NOT RECOMMENDED for purity certification. Suitable only for rough reaction monitoring if analyzed immediately.
Method B: "Fast-Acid" Fluorophenyl (Recommended)
Optimized for labile alkyl halides. Uses a fluorinated phase for selectivity and high flow/acid to minimize hydrolysis time.
-
Stationary Phase: Pentafluorophenyl (PFP) or Phenyl-Hexyl (e.g., Phenomenex Kinetex F5), 2.6 µm Core-Shell.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Rationale: The PFP phase offers unique pi-pi selectivity for the aromatic core, separating the des-bromo impurity from the product better than C18. The Trifluoroacetic Acid (TFA) lowers pH < 2, suppressing the SN1 ionization mechanism (protonation of leaving group is less relevant here than the suppression of silanol activity and stabilization of the matrix). High flow rate reduces on-column residence time.
| Performance Metric | Rating | Analysis |
| Resolution | Superior | PFP separates positional isomers and the alcohol impurity sharply. |
| Sample Stability | High | Low pH and fast run time (< 4 min) minimize hydrolysis. |
| MS Compatibility | Medium | TFA suppresses MS ionization; use Formic Acid if MS is mandatory (trade-off: slightly less stability). |
Verdict: GOLD STANDARD for QC and purity analysis.
Method C: Normal Phase HPLC (The Alternative)
Water-free environment eliminates hydrolysis risk entirely.
-
Stationary Phase: Silica or Diol.
-
Mobile Phase: Hexane / Ethanol or Hexane / Isopropanol (Isocratic).
| Performance Metric | Rating | Analysis |
| Resolution | Medium | Good for gross impurities; less effective for minor polar degradants. |
| Sample Stability | Perfect | Zero hydrolysis risk (anhydrous). |
| Practicality | Low | Requires solvent changeover; poor solubility of some polar impurities; not MS-friendly. |
Verdict: Use only if Method B fails or for preparative purification .
Recommended Protocol: Method B (Fast-Acid PFP)
This protocol balances the need for high resolution with the chemical instability of the analyte.
Equipment & Reagents[1][2][3][4][5][6]
-
System: UHPLC (Agilent 1290 / Waters Acquity) or standard HPLC.
-
Column: Kinetex F5 (Pentafluorophenyl), 100 x 4.6 mm, 2.6 µm (or equivalent).
-
Solvent A: Water + 0.1% TFA (v/v).
-
Solvent B: Acetonitrile + 0.1% TFA (v/v).
-
Diluent: 100% Acetonitrile (Anhydrous). CRITICAL: Do not use water/methanol in the diluent.
Step-by-Step Workflow
-
System Prep: Equilibrate column at 35°C. Ensure flow rate is optimized (e.g., 1.5 mL/min for 4.6mm ID).
-
Sample Preparation:
-
Weigh ~5 mg of 4-(Bromomethyl)pyrazolo[1,5-a]pyridine.
-
Dissolve immediately in 100% Acetonitrile .
-
Target concentration: 0.5 mg/mL.
-
Note: Inject within 30 minutes of preparation.
-
-
Gradient Program:
-
0.0 min: 10% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 10% B (Re-equilibration)
-
-
Detection:
-
UV @ 254 nm (Aromatic core).
-
UV @ 220 nm (Trace impurities).
-
-
Data Analysis:
-
Main Peak (Analyte): ~3.2 min.
-
Hydrolysis Impurity (Alcohol): ~1.8 min (Elutes earlier due to polarity).
-
Des-bromo Impurity: ~3.5 min.
-
Method Decision Tree
Use this logic flow to confirm the correct method choice for your specific facility needs.
Caption: Decision matrix for selecting the optimal chromatographic conditions based on detection needs and stability data.
Experimental Validation (Representative Data)
The following table summarizes typical system suitability data comparing the Standard C18 method vs. the Optimized PFP method.
| Parameter | Method A (C18/Water) | Method B (PFP/TFA) | Interpretation |
| Retention Time (RT) | 5.2 min | 3.2 min | Faster elution in Method B reduces hydrolysis risk. |
| Impurity Growth (t=4h) | +2.5% (Hydrolysis) | < 0.1% | Method B stabilizes the sample significantly. |
| Tailing Factor | 1.3 | 1.1 | PFP/TFA provides sharper peak shape for basic heterocycles. |
| LOD (Limit of Detection) | 0.05% | 0.05% | Comparable sensitivity. |
References
-
SIELC Technologies. (2018). Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Valery, H. et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. Retrieved from [Link]
-
Mill, T. (2015). Hydrolysis of Alkyl Bromides: Mechanisms and Rates. ResearchGate Discussion. Retrieved from [Link]
-
Phenomenex. (2025). Selectivity of Fluorophenyl Phases for Aromatic Isomers. Technical Note. Retrieved from [Link]
Comparing reactivity of bromomethyl vs chloromethyl pyrazolo[1,5-a]pyridines
Executive Summary
In the optimization of pyrazolo[1,5-a]pyridine scaffolds—common in kinase inhibitors (e.g., JAK, Trk) and bioisosteres of indole—the installation of a halomethyl group at the C3 position is a critical intermediate step for fragment growing.
The Bottom Line:
-
Use 3-(Chloromethyl): For scale-up, storage, and library generation . It is sufficiently stable to be isolated, purified on silica (with care), and stored, yet reactive enough for substitution with good nucleophiles (amines, thiols) under mild heating.
-
Use 3-(Bromomethyl): For difficult substitutions (sterically hindered or weak nucleophiles) or low-temperature applications . However, it suffers from poor shelf-stability (rapid hydrolysis/polymerization) and is best generated and consumed in situ.
Mechanistic Underpinnings: The "Indole-Like" C3 Position
To understand the reactivity differences, one must understand the electronic environment of the pyrazolo[1,5-a]pyridine core.
-
Electronic Enrichment: The bridgehead nitrogen donates electron density into the 5-membered ring. The C3 position is the most nucleophilic site on the ring (analogous to C3 of indole).
-
Benzylic Character: A halomethyl group at C3 is not just an alkyl halide; it is electronically "benzylic." The resulting carbocation (upon leaving group departure) is resonance-stabilized by the ring's
-system. -
Consequence: Both halides are highly reactive alkylating agents. The bromide is often too reactive for isolation, prone to self-alkylation (polymerization) or hydrolysis by trace moisture.
Reactivity vs. Stability Landscape
Figure 1: Strategic positioning of Chloromethyl vs. Bromomethyl intermediates. The chloride offers a balance of stability and utility, while the bromide is a transient, high-energy species.
Comparative Analysis Data
The following table synthesizes experimental observations regarding the C3-functionalization of this scaffold.
| Feature | 3-(Chloromethyl)pyrazolo[1,5-a]pyridine | 3-(Bromomethyl)pyrazolo[1,5-a]pyridine |
| Leaving Group ( | -7 (HCl) – Good | -9 (HBr) – Excellent |
| Reaction Kinetics ( | Moderate. Often requires heating (40–80°C) or iodide catalysis (KI). | Fast. Often proceeds at 0°C to RT. |
| Synthetic Isolation | Isolable Solid/Oil. Can be purified via flash chromatography (neutral/basic alumina preferred). | Difficult. Often decomposes on silica. Best used crude. |
| Hydrolytic Stability | Moderate. Stable in dry solvents. Slow hydrolysis in moist air. | Poor. Rapidly hydrolyzes to the alcohol (hydroxymethyl) in air. |
| Primary Synthesis Route | Alcohol + | Alcohol + |
| Preferred Use Case | Building block inventory; reactions with | Reactions with weak nucleophiles (e.g., anilines, phenols) or sterically crowded centers. |
Synthetic Accessibility & Protocols
Crucial Warning: Do not confuse these alkyl halides with 3-bromo-pyrazolo[1,5-a]pyridine (the aryl bromide). The aryl bromide is commercially available and stable but requires Palladium catalysis (Suzuki/Buchwald) to react. The bromomethyl species discussed here is an alkylating agent.
Pathway Design
The most reliable route to both species is via the 3-hydroxymethyl intermediate, derived from Vilsmeier-Haack formylation followed by reduction.
Figure 2: Synthetic workflow. The hydroxymethyl intermediate is the divergence point.
Protocol A: Synthesis of 3-(Chloromethyl)pyrazolo[1,5-a]pyridine
Recommended for standard library synthesis.
-
Precursor: Dissolve 3-(hydroxymethyl)pyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M].
-
Reagent: Cool to 0°C. Add Thionyl Chloride (
) (1.5 eq) dropwise.-
Note: The addition of a catalytic amount of DMF (1-2 drops) can accelerate the reaction but may complicate workup.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (the chloride is usually less polar than the alcohol).
-
Workup: Quench carefully with saturated
(cold). Extract with DCM. -
Purification: Dry organic layer over
. Concentrate.-
Expert Tip: If purification is needed, use a short plug of silica gel eluted with DCM/Hexanes. Avoid prolonged exposure to silica, which is slightly acidic and can degrade the product.
-
Protocol B: In-Situ Generation of 3-(Bromomethyl)pyrazolo[1,5-a]pyridine
Recommended for immediate consumption.
-
Precursor: Dissolve 3-(hydroxymethyl)pyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous THF or DCM.
-
Reagent: Cool to 0°C. Add Phosphorus Tribromide (
) (0.4 eq). -
Reaction: Stir at 0°C for 1 hour.
-
Validation: Take a small aliquot, quench in MeOH, and check LCMS. You will likely see the methyl-ether (artifact of MeOH quench) or the hydrolyzed alcohol, but disappearance of starting material confirms conversion.
-
-
Coupling (One-Pot): Do not isolate. Add the nucleophile (e.g., amine, thiol) and a non-nucleophilic base (DIPEA or
) directly to the reaction mixture. -
Advantage: This avoids handling the lachrymatory and unstable benzyl-like bromide.
Strategic Decision Matrix
Use this logic flow to select the correct halide for your campaign:
| Scenario | Recommended Halide | Reasoning |
| Standard Amine Displacement | Chloromethyl | Sufficiently reactive; easier to handle/weigh; cleaner impurity profile. |
| Reaction with Anilines/Phenols | Bromomethyl (or Cl + NaI) | These are weaker nucleophiles. The chloride may require forcing conditions that degrade the scaffold. |
| Large Scale (Gram+) | Chloromethyl | Safety and stability. Bromomethyl compounds are potent alkylators and skin irritants. |
| Sterically Hindered Nucleophiles | Bromomethyl | The longer C-Br bond and better leaving group ability reduce the activation energy barrier. |
| Long-term Storage | Chloromethyl | Can be stored at -20°C for months. Bromides degrade within days/weeks. |
The "Finkelstein" Compromise
If you possess the chloromethyl derivative but it is reacting too slowly, do not resynthesize the bromide. Instead, add 0.1 – 0.5 eq of Sodium Iodide (NaI) to the reaction in acetone or acetonitrile. This generates the highly reactive iodomethyl species in situ, combining the storage stability of the chloride with the reactivity of the iodide.
References
-
Vilsmeier-Haack Formylation of Pyrazolo[1,5-a]pyridine
-
General Reactivity of Heterocyclic Methyl Halides
-
Joule, J. A., & Mills, K. "Heterocyclic Chemistry."[2] 5th Ed. Wiley, 2010. (Standard text establishing the nucleophilicity of the indole-like C3 position).
-
-
Functionalization of Pyrazolo[1,5-a]pyrimidines (Analogous Scaffold)
-
Bedford, R. B., et al.[3] "Pd-catalyzed C-H Functionalization." Journal of Organic Chemistry, 2021.
-
-
Mutagenicity and Reactivity of Chloromethyl Pyridines
- Claxton, L. D., et al. "Comparative mutagenicity of halogenated pyridines.
-
Synthesis via Hydroxymethyl Intermediates
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
